
Eicosanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, (R)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Eicosanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, ®- (9CI) is a complex organic compound It is a derivative of eicosanoic acid, which is a saturated fatty acid with a 20-carbon chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Eicosanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, ®- (9CI) typically involves esterification reactions. One common method is the reaction of eicosanoic acid with 1,2-ethanediol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity Eicosanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, ®- (9CI).
化学反応の分析
Types of Reactions
Eicosanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, ®- (9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester linkage can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Eicosanoic acid, 1-(carboxymethyl)-1,2-ethanediyl ester.
Reduction: Eicosanoic acid, 1-(hydroxymethyl)-1,2-ethanediol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Eicosanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, ®- (9CI) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Used in the production of specialty chemicals and as a component in lubricants and surfactants.
作用機序
The mechanism of action of Eicosanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, ®- (9CI) involves its interaction with cellular membranes and enzymes. The hydroxymethyl group can form hydrogen bonds with membrane lipids, affecting membrane fluidity and permeability. Additionally, the ester linkage can be hydrolyzed by esterases, releasing eicosanoic acid, which can then participate in various metabolic pathways.
類似化合物との比較
Similar Compounds
Eicosanoic acid, methyl ester: A simpler ester derivative of eicosanoic acid.
Eicosanoic acid, ethyl ester: Another ester derivative with an ethyl group instead of a hydroxymethyl group.
Arachidic acid: The parent compound, eicosanoic acid, without any esterification.
Uniqueness
Eicosanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester, ®- (9CI) is unique due to the presence of the hydroxymethyl group and the specific ester linkage. These structural features confer distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
特性
分子式 |
C43H84O5 |
|---|---|
分子量 |
681.1 g/mol |
IUPAC名 |
[(2R)-3-hydroxy-2-icosanoyloxypropyl] icosanoate |
InChI |
InChI=1S/C43H84O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-40-41(39-44)48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41,44H,3-40H2,1-2H3/t41-/m1/s1 |
InChIキー |
AGUTXIBMYVFOMK-VQJSHJPSSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCCCCCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


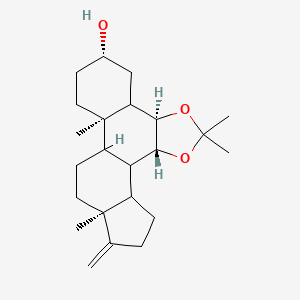
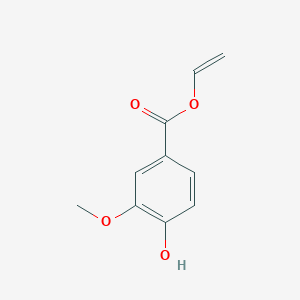

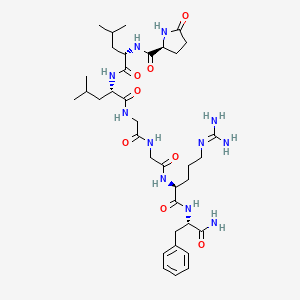
![N-[2-[(2-chloro-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]-N-(2-ethoxyethyl)carbamate](/img/structure/B15131508.png)
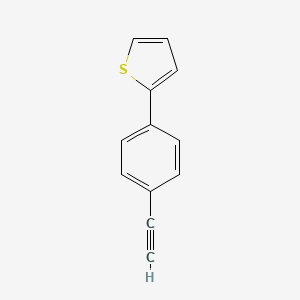

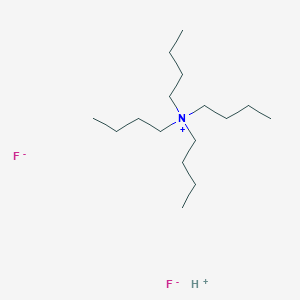



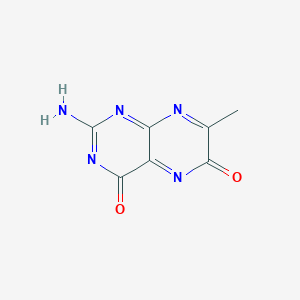
![(2Z)-3-oxo-N-phenyl-2-({[4-(trifluoromethyl)phenyl]amino}methylidene)butanamide](/img/structure/B15131575.png)
![[4-[4-(4-benzamidophenyl)piperazin-1-yl]phenyl] acetate](/img/structure/B15131579.png)
